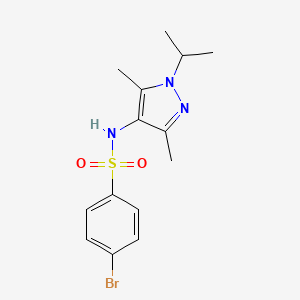
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a sulfonamide derivative and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrases. These enzymes play a crucial role in the regulation of acid-base balance in the body. Inhibition of these enzymes by this compound leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure in the case of glaucoma and a decrease in seizure activity in the case of epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IX, and XII. Inhibition of these isoforms leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure and seizure activity. This compound has also been found to exhibit good selectivity towards carbonic anhydrase isoforms, which makes it a potential candidate for the development of isoform-specific inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrases, good selectivity towards isoforms, and potential applications in the pharmaceutical industry. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for research on 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide. These include the development of isoform-specific inhibitors, the investigation of its potential applications in the treatment of cancer, and the exploration of its mechanism of action in more detail. Additionally, the synthesis of analogs of this compound with improved pharmacological properties could also be explored. Overall, the potential applications of this compound in the pharmaceutical industry make it an interesting target for future research.
Méthodes De Synthèse
The synthesis of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methoxypyridine-3-sulfonyl chloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the target compound in good yield. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been extensively studied for its potential applications in the pharmaceutical industry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. This inhibition activity makes this compound a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-12-6-5-9(8-10(12)14)21(17,18)16-11-4-3-7-15-13(11)20-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGORNSJIMJOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)
